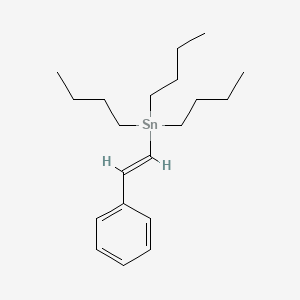

Tributyl(phenylethenyl)tin

Descripción

Influence on the Synthesis of Tributyl(phenylethenyl)tin (B1149775)

The formation of this compound can be achieved through several synthetic routes, each with its own specific set of optimal temperature and time conditions.

Stille and Sonogashira Coupling Reactions:

The Stille cross-coupling reaction is a common method for synthesizing this compound. This reaction typically involves coupling phenylacetylene (B144264) with a tributyltin derivative in the presence of a palladium catalyst. The temperature for this reaction is generally maintained between room temperature and 80°C. Reaction times can vary significantly, from several hours to as long as 48 hours, depending on the specific reagents and catalyst used. For instance, one variation of the Stille coupling is conducted at 60–80°C for a duration of 24–48 hours.

Alternatively, the Sonogashira coupling offers another route, reacting a phenylethynyl derivative with tributyltin chloride. This method can proceed at a temperature range of room temperature to 60°C.

Reactions Involving Organometallic Reagents:

Another synthetic approach involves the use of alkynyllithium reagents. In this procedure, the alkynyllithium is first prepared by treating an alkyne with butyllithium (B86547) at 0°C for 25 minutes. thieme-connect.de Following its formation, it is reacted with tributyltin chloride (Bu3SnCl), and the mixture is stirred overnight at room temperature to yield the final product. thieme-connect.de

A different method utilizes tin amides or oxides. In a specific example, the reaction is heated to 65°C for a period of 2.5 hours. thieme-connect.de

The following table summarizes the temperature and duration for various synthetic methods for this compound.

| Synthesis Method | Temperature | Reaction Duration |

| Stille Cross-Coupling | 60–80°C | 24–48 hours |

| Sonogashira Coupling | Room Temperature to 60°C | Several hours |

| From Alkynyllithium Reagent | 0°C to Room Temperature | ~25 minutes then overnight |

| From Tin Amides/Oxides | 65°C | 2.5 hours |

Conditions for Reactions Involving this compound

This compound serves as a key reagent in various organic synthesis reactions, where temperature and duration are pivotal for achieving desired outcomes.

Coupling and Transmetalation Reactions:

In palladium-catalyzed reactions, this compound is used for creating new carbon-carbon bonds. For example, in aryl-alkyne coupling reactions, it can be reacted at 25°C for 24 hours to produce compounds like 4-(Trifluoromethyl)biphenylacetylene. The compound also participates in homocoupling reactions, which, when catalyzed by palladium acetate, are typically run at 60°C for 12 hours.

The transmetalation step, a fundamental process in these catalytic cycles, has also been studied. The reaction of this compound with certain palladium complexes is conducted at 25°C in a dimethylformamide (DMF) solvent. researchgate.net

Furthermore, hydrostannylation reactions involving tributyltin hydride and various alkynes are generally carried out at or above 80°C in the presence of a radical initiator. ucl.ac.uk

The table below outlines the conditions for several reactions where this compound is a starting material.

| Reaction Type | Temperature | Reaction Duration |

| Aryl-alkyne Coupling | 25°C | 24 hours |

| Homocoupling | 60°C | 12 hours |

| Transmetalation | 25°C | Not Specified |

| Hydrostannylation | ≥ 80°C | Not Specified |

Propiedades

IUPAC Name |

tributyl-[(E)-2-phenylethenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENXCDRAXNPDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

* Stoichiometric Considerations E.g., Excess Phenylacetylene

Stannyl-Cupration of Allenes

The stannyl-cupration of allenes presents another pathway for the synthesis of vinylstannanes. nih.gov This method involves the addition of a stannylcuprate reagent to an allene, followed by an electrophilic quench. rsc.orgrsc.orgresearchgate.net The regio- and stereoselectivity of this reaction are dependent on factors such as the nature of the cuprate (B13416276), the temperature, and the structure of the allene. nih.govrsc.orgresearchgate.net By controlling the temperature at which the intermediate cuprate is quenched, different isomers can be obtained. rsc.orgresearchgate.net This method provides a versatile route to various substituted vinylstannanes. nih.gov

Transformations from Ketones via Organotin Lithiates

Vinylstannanes can also be synthesized from ketones in a one-pot procedure. nih.govorganic-chemistry.org This process involves the treatment of a ketone with tributyltin lithium (Bu₃SnLi), followed by the addition of methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et₃N) to the intermediate alkoxide. nih.govorganic-chemistry.org This method is particularly effective for the synthesis of cyclic vinylstannanes, with high isolated yields being reported. nih.govorganic-chemistry.org The reaction proceeds through an anti-E2-elimination of the mesylate formed in situ. thieme-connect.de

Mechanistic Investigations of Tributyl Phenylethenyl Tin in Catalytic Cycles

Fundamental Principles of Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, hinges on a catalytic cycle driven by the palladium center cycling between the Pd(0) and Pd(II) oxidation states. fiveable.me This cycle fundamentally involves the oxidative addition of an electrophile to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. numberanalytics.comnumberanalytics.com

Oxidative addition is the initial and often rate-controlling step in many palladium-catalyzed processes. fiveable.mersc.org It involves the insertion of the Pd(0) center into the carbon-halogen or carbon-pseudohalide bond of the electrophilic coupling partner, which results in the formation of a Pd(II) intermediate. numberanalytics.comfiveable.me The reactivity in this step is governed by several factors, including the nature of the electrophile and the ligands coordinated to the palladium center. rsc.orgnih.gov

The rate of oxidative addition is highly dependent on the nature of the organic electrophile (R-X). A general reactivity trend is observed where the rate decreases with increasing strength of the C-X bond: C-I > C-Br > C-OTf > C-Cl. fiveable.mersc.org For instance, aryl iodides, bromides, and triflates are generally reactive substrates. nih.gov In contrast, aryl chlorides, particularly those that are electron-neutral or electron-rich, are typically less reactive, making their oxidative addition to a Pd(0) center kinetically less favorable. nih.gov

The electronic properties of the electrophile also play a significant role. Theoretical studies have indicated that electron-deficient aryl chlorides tend to interact more strongly with palladium due to increased back-donation, leading to the formation of more stable pre-reactive complexes. researchgate.net Quantitative models have been developed to link molecular descriptors of (hetero)aryl electrophiles to the relative rates of oxidative addition, demonstrating the predictability of this step. rsc.org The ligation state of the palladium complex is also a critical factor; monoligated palladium(0) species, [Pd-L], are often more reactive in oxidative addition than their bisligated counterparts. researchgate.netacs.org

Ligands are of paramount importance in homogeneous transition metal catalysis as their coordination to the metal center alters its structure and reactivity. nih.gov This modification directly affects the activation energy of the elementary steps within the catalytic cycle. nih.gov In palladium-catalyzed cross-coupling, ligands fulfill several crucial roles: they stabilize the Pd(0) state, modulate the rates of oxidative addition and reductive elimination, and can enhance the solubility and lifetime of the catalyst. acs.org

The electronic and steric properties of ligands are key to their function. For instance, the challenge of activating unreactive aryl chlorides can be overcome by using sterically demanding, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃. nih.gov The strong σ-donating character of such ligands increases the electron density and, therefore, the nucleophilicity of the Pd(0) center, which in turn lowers the activation barrier for oxidative addition. nih.gov The steric bulk of these ligands is also thought to facilitate the final reductive elimination step. nih.gov Furthermore, ligands are critical in stabilizing the various palladium intermediates formed throughout the catalytic cycle, preventing catalyst degradation and influencing selectivity. nih.govacs.org For example, the chelation of ligands can stabilize reactive intermediates and is crucial for achieving high stability and influencing the formation mechanism of high-valent species like Pd(IV) complexes. acs.org

Following oxidative addition, the transmetalation step occurs, where the organic group from the organostannane, in this case, the phenylethenyl group from tributyl(phenylethenyl)tin (B1149775), is transferred to the Pd(II) complex. wikipedia.orgresearchgate.net This step displaces the halide or pseudohalide from the palladium center, forming a diorganopalladium(II) intermediate and a triorganotin halide. numberanalytics.com This step is often the rate-determining step of the Stille reaction. wikipedia.org The mechanism of transmetalation is complex and can vary depending on the substrates, ligands, and reaction conditions. wikipedia.org

The most commonly accepted pathway for the transmetalation step in the Stille coupling is an associative mechanism. wikipedia.org This mechanism proposes that the organostannane coordinates to the palladium(II) intermediate prior to the transfer of the organic group. wikipedia.org When the organostannane contains an unsaturated group, such as the phenylethenyl moiety, it can coordinate to the palladium center through its π-system (the carbon-carbon double bond). wikipedia.org This coordination leads to the formation of a transient, pentacoordinate, 18-electron palladium species. wikipedia.org Subsequently, this species can undergo ligand detachment to revert to a more stable square planar geometry before the organic group is transferred. wikipedia.org

Two main variants of the associative mechanism are considered: a cyclic and an open pathway. wikipedia.orgcsic.es

Cyclic Mechanism: This pathway involves a cyclic transition state where the tin atom is bridged to the leaving group (e.g., a halide) on the palladium center. This mechanism is generally favored for less electrophilic palladium complexes, such as those derived from vinyl bromides. acs.orgresearchgate.netfigshare.com

Open Mechanism: In this pathway, the organostannane attacks the palladium complex without the formation of a bridge to the leaving group. This route is more likely when the palladium center is more electrophilic, for instance, when the leaving group is a triflate, or when a coordinating solvent is involved. csic.esacs.orgresearchgate.netfigshare.com The open pathway can be facilitated by the substitution of the leaving group on the palladium intermediate by a solvent molecule or another ligand, which generates a more electrophilic palladium species. researchgate.netfigshare.com

| Mechanism Type | Key Feature | Favored By | Reference |

|---|---|---|---|

| Cyclic | Bridging transition state involving the tin atom and the leaving group on palladium. | Less electrophilic palladium complexes (e.g., from vinyl bromides). | acs.orgresearchgate.netfigshare.com |

| Open | Direct attack of the organostannane without a bridging interaction. | More electrophilic palladium species (e.g., from vinyl triflates), coordinating solvents. | csic.esacs.orgresearchgate.netfigshare.com |

The specific pathway and rate of transmetalation are significantly influenced by the nature of the substrates and the reaction conditions. wikipedia.org The choice of solvent, temperature, and the presence of additives can have a profound impact on the reaction's efficiency and mechanism. numberanalytics.comnumberanalytics.com

Spectroscopic and kinetic studies on the reaction of a palladium complex with this compound have demonstrated that the transmetalation pathway can be controlled by the relative molar ratio of the reactants. researchgate.net When a three-fold excess of this compound is used, the reaction proceeds directly to the transmetalation product. researchgate.net However, with a ten-fold excess, the formation of an intermediate palladium-alkyne π-complex is observed before the final product is formed. researchgate.net This suggests a dual pathway for the transmetalation step, dependent on the concentration of the organostannane. researchgate.net

| Molar Ratio (this compound : Pd Complex) | Observed Pathway | Reference |

|---|---|---|

| 3:1 | Direct formation of the transmetalation product. | researchgate.net |

| 10:1 | Initial formation of an intermediate palladium-alkyne π-complex, followed by transmetalation. | researchgate.net |

The leaving group on the palladium intermediate also dictates the preferred mechanism. Theoretical studies using density functional theory (DFT) have shown that for vinyl bromide, a cyclic transmetalation mechanism is favored, whereas for vinyl triflate, an open pathway is more likely. csic.esacs.orgresearchgate.netfigshare.com Additives can also play a crucial role. For example, lithium chloride (LiCl) has been shown to facilitate the oxidative addition step with triflates by forming an anionic palladium species, which then influences the subsequent transmetalation. csic.esresearchgate.netfigshare.com Similarly, copper(I) salts are sometimes used as additives to accelerate the transmetalation step. numberanalytics.com The choice of phosphine ligands also affects the transmetalation barrier, with more electron-donating phosphines generally increasing the activation energy for this step. researchgate.net

Transmetalation Processes

Kinetic Studies of Transmetalation

The transmetalation step, a crucial part of palladium-catalyzed cross-coupling reactions, has been the subject of detailed kinetic studies involving this compound. researchgate.net The reaction rate is influenced by several factors, including the nature of the ancillary ligand on the palladium complex and the presence of coordinating olefins. unive.it

A study on the transmetalation between palladium butadienyl complexes and tributyl(phenylethenyl)stannane revealed a significant dependence of the reaction rate on the bidentate ligand attached to the palladium center. It was observed that a distorted MeN-SPh ligand resulted in the highest reactivity for its corresponding complex. unive.it Furthermore, kinetic analysis of the reaction between a specific palladium complex (1A) and tributyl(phenylethenyl)stannane in the presence of fumaronitrile (B1194792) suggests a mechanism that involves an associative attack of both the stannane (B1208499) and the olefin on the starting complex. unive.it

The concentration of the organotin reagent also plays a critical role. In the reaction of a molybdenum-palladium complex with this compound, different kinetic features were observed depending on the molar ratio of the reactants. researchgate.net With a threefold excess of this compound, a straightforward conversion to the product is observed. researchgate.net However, with a tenfold excess, new intermediate species are detected, indicating a more complex reaction pathway. researchgate.netresearchgate.net This suggests a dual pathway for the transmetalation step. researchgate.net

The table below summarizes the effect of reactant ratios on the observed reaction pathway in a study involving a model palladium complex and this compound. researchgate.net

| Molar Ratio (this compound : Pd-complex) | Observed Reaction Pathway |

| 3:1 | Direct conversion to product. |

| 10:1 | Formation of intermediate species, suggesting a dual pathway. researchgate.net |

Kinetic studies have also highlighted the role of phosphine ligands on the palladium catalyst. For instance, palladium complexes with tributyl- and trimethyl-phosphine ligands were found to be inert at room temperature in the presence of excess this compound, with the transmetalation only beginning at 65 °C. researchgate.net

Stereochemical Implications of Transmetalation

The transmetalation step in reactions involving this compound generally proceeds with retention of the stereochemistry of the vinyl group. This is a characteristic feature of many Stille coupling reactions. For instance, the reaction of this compound with aryl halides, catalyzed by a palladium-iminophosphine complex, results in the formation of the corresponding cross-coupled product with the stereochemistry of the phenylethenyl group preserved. lookchem.com

In a specific example, the palladium-catalyzed reaction of tributyl(phenylethynyl)tin (B1330930) under an acetylenic atmosphere led to the exclusive syn-addition product, tributyl[(Z)-2-(phenylethynyl)ethenyl]tin, in high yield. lookchem.com This demonstrates the high degree of stereocontrol that can be achieved in these reactions.

The stereochemical outcome is often dictated by the mechanism of transmetalation. A cyclic "SE2" mechanism is often proposed, where the organotin compound coordinates to the palladium center, followed by the transfer of the organic group and cleavage of the tin-carbon bond, all occurring in a concerted fashion that preserves the stereochemistry. researchgate.net

Role of Olefins in Facilitating Transmetalation

The accelerating effect of the olefin is not merely due to the stabilization of the resulting palladium(0) species. unive.it Instead, it appears the olefin actively participates in the transmetalation mechanism. unive.it For example, adding maleic anhydride (B1165640) to a slow-reacting mixture of a palladium butadienyl complex and tributyl(phenylethenyl)stannane caused the reaction to complete in minutes, whereas it would take several days in the absence of the olefin. unive.it

The effectiveness of the olefin in promoting transmetalation is linked to its electron-withdrawing character and reduced steric hindrance, which facilitates its pre-coordination to the palladium complex. unive.it Kinetic studies support a mechanism where both the stannane and the olefin associatively attack the starting palladium complex. unive.it This accelerating effect has also been observed when using less reactive stannanes like tributyl-vinyl-stannane. unive.it

The following table summarizes the observed effect of different olefins on the rate of transmetalation between a palladium butadienyl complex and this compound:

| Olefin | Observed Effect on Reaction Rate |

| Maleic anhydride | Strong acceleration |

| Fumaronitrile | Significant acceleration |

| Naphthalic anhydride | Acceleration |

| Dimethyl fumarate | Acceleration |

| Tetramethylethylene carbonate | Acceleration |

Specific Mechanistic Aspects in Reactions Involving this compound

Palladium and Nickel-Catalyzed Reactions

This compound is a key reagent in palladium- and nickel-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. smolecule.com The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org

In palladium-catalyzed reactions , such as the Stille coupling, a Pd(0) catalyst undergoes oxidative addition with an organic halide to form a Pd(II) intermediate. libretexts.org This is followed by transmetalation with this compound, where the phenylethenyl group is transferred to the palladium center. libretexts.org The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org The use of specific ligands, such as iminophosphines, can enhance the catalytic activity by stabilizing the Pd(0) species. lookchem.com

Nickel-catalyzed reactions can also utilize this compound for the synthesis of complex organic molecules. smolecule.com For instance, it is used in the preparation of enynals, which are important intermediates for synthesizing substituted benzene (B151609) derivatives through nickel-catalyzed reactions. smolecule.com Nickel-catalyzed cross-coupling reactions can proceed through mechanisms involving radical pathways. nih.gov These can involve the formation of a high-valent nickel(III) species, which then undergoes reductive elimination. nih.gov In some cases, a migratory cross-coupling strategy has been developed for nickel-catalyzed reactions involving two alkyl electrophiles, suggesting a catalytic cycle with a key step involving two alkylnickel(II) species. rsc.org

The table below provides a simplified comparison of the general mechanistic steps in palladium- and nickel-catalyzed cross-coupling reactions with this compound.

| Catalytic Step | Palladium-Catalyzed (e.g., Stille) | Nickel-Catalyzed |

| Oxidative Addition | Pd(0) reacts with an organic halide to form a Pd(II) complex. libretexts.org | Ni(0) or Ni(I) reacts with an electrophile. nih.gov |

| Transmetalation | The phenylethenyl group is transferred from tin to the Pd(II) center. | The phenylethenyl group is transferred to the nickel center. |

| Reductive Elimination | A diorganopalladium(II) complex releases the coupled product, regenerating Pd(0). libretexts.org | Can proceed from a Ni(II) or a high-valent Ni(III) species to form the product. nih.gov |

Homocoupling Mechanistic Insights

The palladium-catalyzed homocoupling of organostannanes, such as this compound, is a significant reaction for the synthesis of symmetrical dienes. Research into the mechanism of this reaction has revealed key steps and influential factors.

One proposed catalytic cycle for the homocoupling of organostannanes begins with the oxidative addition of the organostannane to a Pd(0) complex. However, an alternative pathway, particularly in the presence of oxygen, is believed to be operative. It has been suggested that for the homocoupling of certain organostannanes, oxygen is essential for the reaction to proceed. lookchem.com The mechanism for the palladium-catalyzed homocoupling of arylboronic acids, which may share similarities, involves the crucial role of a palladium peroxo complex, ((η²-O₂)PdL₂), formed from the reaction of dioxygen with the Pd(0) catalyst. nih.gov This complex reacts with the organometallic species to eventually form a diorganopalladium(II) complex, which then undergoes reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. nih.gov

In the case of alkenylstannanes, such as (E)-tributyl(2-phenylethenyl)tin, oxidative dimerization can be effectively catalyzed by a palladium-iminophosphine (Pd-IP(Ph)) catalyst. lookchem.com This reaction leads to the formation of symmetrical conjugated dienes. For instance, the homocoupling of (E)-tributyl(2-phenylethenyl)tin in the presence of a Pd-IP(Ph) catalyst yields (E,E)-1,4-diphenyl-1,3-butadiene. lookchem.com While the detailed mechanism for this specific reaction is complex, it is understood to proceed via a palladium-mediated pathway. The most common side reaction in Stille couplings is the homocoupling of the stannane reagent, which can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or via a radical process involving the Pd(0) catalyst. nih.gov

Table 1: Palladium-Catalyzed Homocoupling of (E)-Tributyl(2-phenylethenyl)tin lookchem.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| [PdCl(π-C₃H₅)]₂ / IP(Ph) | DMF | 50 | 6 | (E,E)-1,4-Diphenyl-1,3-butadiene | 68 |

Data sourced from LookChem article. lookchem.com

Carbostannylation Reaction Mechanisms

Carbostannylation, the addition of a carbon-tin bond across an unsaturated carbon-carbon bond, is a powerful tool for the synthesis of complex vinylstannanes. The mechanism of palladium-catalyzed carbostannylation of alkynes using tributyl(phenylethynyl)tin has been a subject of detailed study.

A key finding is that the catalytic cycle is often initiated by the oxidative addition of the alkynylstannane to a Pd(0) complex. lookchem.comkyoto-u.ac.jp The use of specific ligands, such as iminophosphines, has been shown to be crucial for the efficiency of this step. lookchem.com For example, a palladium complex with an N-(2-diphenylphosphinobenzylidene)-2-phenylethylamine (iminophosphine) ligand is highly effective. lookchem.comkyoto-u.ac.jp Following the oxidative addition, which forms a Pd(II) intermediate, the alkyne inserts into the palladium-carbon bond (carbopalladation). lookchem.com Subsequent reductive elimination releases the carbostannylated product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. lookchem.com The reaction generally proceeds with syn-selectivity, meaning the alkynyl and stannyl (B1234572) groups add to the same side of the alkyne. lookchem.com

Table 2: Palladium-Iminophosphine Catalyzed Carbostannylation of Alkynes with Tributyl(phenylethynyl)tin lookchem.com

| Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Acetylene | [PdCl(π-C₃H₅)]₂ / IP | THF | 50 | 2 | Tributyl[(Z)-2-(phenylethynyl)ethenyl]tin | 81 |

| Ethyl propiolate | [PdCl(π-C₃H₅)]₂ / IP | Toluene | 50 | 20 | Mixture of regioisomers | 80 |

| Phenylacetylene (B144264) | [PdCl(π-C₃H₅)]₂ / IP | Toluene | 70 | 44 | Mixture of regioisomers | 91 |

Data sourced from LookChem article. lookchem.com

An alternative and distinct mechanism has been identified for what is termed "dimerization-carbostannylation". kyoto-u.ac.jplookchem.com This reaction is initiated by the formation of a palladacyclopentadiene intermediate from the reaction of a palladium(0)-diimine complex with two molecules of an alkyne. kyoto-u.ac.jplookchem.com This palladacycle then reacts with the organostannane, such as tributyl(phenylethynyl)tin, to afford the final product, which is a more highly conjugated alkenylstannane. kyoto-u.ac.jplookchem.com This pathway is notably different from the one involving the direct oxidative addition of the C-Sn bond to the palladium center. kyoto-u.ac.jp

Synthetic Applications of Tributyl Phenylethenyl Tin in Complex Molecule Construction

Stille Coupling in Advanced Organic Synthesis

The Stille coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. rsc.orgmychemblog.com Tributyl(phenylethenyl)tin (B1149775) is a valuable substrate in this reaction due to the efficient transfer of its phenylethenyl group. mychemblog.com The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mychemblog.com

Synthesis of Biaryl Compounds

This compound is utilized in palladium-catalyzed coupling reactions to synthesize biaryl compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These reactions, often referred to as Stille cross-coupling, involve the reaction of this compound with aryl halides to form biarylacetylenes. Homocoupling reactions of this compound, also mediated by palladium catalysts, can produce symmetrical biaryl acetylenes. smolecule.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | 4-Iodotoluene | Pd(PPh₃)₄ | Toluene, 100°C, 12h | 1-Methyl-4-(phenylethynyl)benzene | 85 |

| This compound | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | DMF, 80°C, 8h | 1-Nitro-4-(phenylethynyl)benzene | 92 |

Access to Substituted Benzene (B151609) Derivatives

A significant application of this compound lies in the synthesis of substituted benzene derivatives. sigmaaldrich.com This is often achieved through a two-step process where this compound is first used to prepare enynals. These enynals then serve as precursors in nickel-catalyzed reactions to generate a variety of substituted benzene molecules. sigmaaldrich.com This methodology provides a powerful tool for constructing complex aromatic systems from simpler building blocks. innovations-report.com

Elaboration of β-Alkynylcorroles and Macrocyclic Ligands

This compound is an essential reagent for the synthesis of β-alkynylcorroles. sigmaaldrich.comsmolecule.com Corroles are macrocyclic ligands similar to porphyrins, and the introduction of an alkynyl group at the β-position allows for further functionalization and tuning of the macrocycle's electronic and photophysical properties. smolecule.com The Stille coupling reaction between a halogenated corrole (B1231805) precursor and this compound, catalyzed by a palladium complex, is a common method for this transformation. This approach has also been extended to the synthesis of other complex macrocyclic ligands where the phenylethenyl moiety is incorporated to modulate the ligand's properties or to provide a handle for subsequent reactions. nih.gov

| Corrole Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| β-Bromocorrole | This compound | Pd(PPh₃)₄ | Chlorobenzene | 90 | 48 | β-Alkynylcorrole derivative | 70-89 |

Functionalization of Polycyclic Aromatic Hydrocarbons and Heterocycles (e.g., BODIPY Dyes, Azadipyrromethenes)

The Stille coupling with this compound is a powerful method for the functionalization of various chromophore systems, including BODIPY (boron-dipyrromethene) dyes and azadipyrromethenes. acs.orgrsc.orgacs.orgosti.gov By introducing the phenylethenyl group onto these core structures, their photophysical and electronic properties can be precisely tuned. acs.orgrsc.org For instance, the reaction of halogenated BODIPY dyes with this compound in the presence of a palladium catalyst allows for the regioselective introduction of the phenylethenyl substituent. acs.orgacs.org Similarly, iodinated azadipyrromethene ligands can be functionalized using Stille coupling conditions with this compound to install phenylethenyl groups, which can influence the properties of the resulting metal complexes for applications in materials science. rsc.orgacs.orgosti.gov

| Substrate | Reagent | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3,5,8-Trichloro-BODIPY | This compound | Pd(PPh₃)₄ | Toluene, reflux | 3,5,8-Tris(phenylethynyl)-BODIPY | Moderate acs.org |

| Iodinated Azadipyrromethene Ligand (pr-hexylADPI₂) | This compound | Stille coupling conditions | Not specified | Phenylethynyl-functionalized Azadipyrromethene Ligand | ~90 rsc.org |

Synthesis of Conjugated Systems (e.g., (Stannyl)enynes)

This compound is a key starting material for the synthesis of conjugated (stannyl)enynes. kyoto-u.ac.jp In a palladium-iminophosphine catalyzed reaction, the alkynyl and tin moieties of this compound can be added across an alkyne in a syn-selective manner. kyoto-u.ac.jp This carbostannylation reaction simultaneously forms a new carbon-carbon and a new carbon-tin bond, leading to highly functionalized and stereodefined alkenylstannanes. kyoto-u.ac.jp These resulting (stannyl)enynes are valuable intermediates in organic synthesis, as the carbon-tin bond can be further functionalized in subsequent cross-coupling reactions. kyoto-u.ac.jp

Other Carbon-Carbon Bond Forming Reactions

Beyond the widely used Stille coupling, this compound can participate in other carbon-carbon bond-forming reactions. For instance, it can undergo homocoupling reactions in the presence of a palladium catalyst to form symmetrical diynes. smolecule.com While the primary focus of its application remains within the realm of palladium-catalyzed cross-coupling, its ability to act as a source of the phenylethynyl nucleophile suggests potential for its use in other coupling methodologies, although these are less commonly reported in the literature.

Palladium and Nickel-Catalyzed Carbonylative Cross-Coupling

The introduction of a carbonyl group (C=O) into an organic molecule while simultaneously forming a new carbon-carbon bond is a powerful transformation in synthetic chemistry. Carbonylative cross-coupling reactions achieve this by employing carbon monoxide (CO), an organic electrophile, and an organometallic reagent in the presence of a transition metal catalyst. This compound serves as an effective nucleophilic partner in such reactions, particularly in the palladium-catalyzed Stille-carbonylative cross-coupling. wikipedia.orglibretexts.org

The reaction couples the phenylethenyl (styryl) moiety from the organostannane with an organic halide or triflate in the presence of carbon monoxide, leading to the formation of α,β-unsaturated ketones, specifically styryl ketones. wikipedia.org These products are important substructures in various biologically active compounds and functional materials.

The general catalytic cycle for the palladium-catalyzed carbonylative Stille coupling proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (R-X), forming a Pd(II) complex. libretexts.org

CO Insertion: Carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-carbon bond (R-Pd-X), forming an acyl-palladium intermediate (R-CO-Pd-X). libretexts.org

Transmetalation: The organostannane, this compound, transfers its phenylethenyl group to the acyl-palladium complex, displacing the tin halide byproduct. wikipedia.orglibretexts.org This is often the rate-determining step. wikipedia.org

Reductive Elimination: The resulting palladium complex reductively eliminates the final ketone product, which contains the newly formed C-C bond between the acyl group and the phenylethenyl group. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orglibretexts.org

The reaction is valued for its tolerance of a wide variety of functional groups on the coupling partners. uwindsor.ca The phenylethenyl group from this compound is transferred with retention of its stereochemistry.

While palladium is the most common catalyst for this transformation, related nickel-catalyzed carbonylative couplings have also been developed. nih.govdicp.ac.cn However, nickel-catalyzed versions often employ organozinc or other organometallic reagents, and their application with organostannanes for this specific purpose is less prevalent compared to the well-established palladium systems. nih.govdicp.ac.cnnih.gov

Below is a table illustrating the scope of the palladium-catalyzed carbonylative cross-coupling reaction using this compound with various organic halides.

Table 1: Examples of Palladium-Catalyzed Carbonylative Coupling with this compound This table presents representative, generalized examples based on the known reactivity of vinylstannanes in Stille-carbonylative couplings.

| Organic Halide (R-X) | Catalyst/Ligand | CO Pressure | Solvent | Product |

| Iodobenzene | Pd(PPh₃)₄ | 1-50 atm | THF | 1,3-Diphenylprop-2-en-1-one |

| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | 1-50 atm | Toluene | 1-(4-Acetylphenyl)-3-phenylprop-2-en-1-one |

| 1-Iodonaphthalene | Pd(dba)₂ / P(furyl)₃ | 1-50 atm | Dioxane | 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one |

| Vinyl Bromide | Pd(PPh₃)₄ | 1-50 atm | DMF | 1-Phenylpenta-1,4-dien-3-one |

| Benzoyl Chloride | Pd(PPh₃)₄ | N/A (Acyl halide) | Toluene | 1,3-Diphenylprop-2-en-1-one |

Ring-Opening Reactions

Ring-opening reactions are fundamental processes in organic synthesis, allowing for the transformation of cyclic compounds, such as epoxides or lactones, into acyclic structures with valuable functional groups. pressbooks.publibretexts.org These reactions are typically initiated by nucleophiles or electrophiles (acids), which attack the strained ring system. pressbooks.pub

The role of organometallic reagents in these transformations can vary. In some cases, they act as nucleophiles, delivering a carbon group to open the ring. For instance, Grignard reagents can open ethylene (B1197577) oxide to produce primary alcohols. pressbooks.pub In other contexts, specific metal complexes, including those of tin, can function as Lewis acids to activate the cyclic substrate or as catalysts for ring-opening polymerization (ROP). libretexts.org For example, tin(II) octoate is a common initiator for the ROP of lactones to form polyesters. libretexts.org

However, the specific use of this compound as a primary reagent or catalyst for general ring-opening reactions is not a widely reported or established application in the scientific literature. While organotin compounds have found niches in specific types of polymerizations, the direct application of this compound to effect the ring-opening of common cyclic substrates like epoxides is not a standard synthetic method. Reactions involving epoxide opening typically proceed via acid- or base-catalyzed mechanisms where the nucleophile attacks one of the epoxide carbons. pressbooks.pub In a base-catalyzed SN2 reaction, the nucleophile attacks the less substituted carbon, whereas in an acid-catalyzed reaction, which has SN1 character, the nucleophile preferentially attacks the carbon that can better stabilize a positive charge.

Table 2: General Mechanisms of Epoxide Ring-Opening This table outlines general principles and does not imply the use of this compound.

| Reaction Type | Conditions | Nucleophilic Attack Site | Product Stereochemistry |

| Base-Catalyzed | Strong Nucleophile (e.g., RO⁻, HO⁻) | Less substituted carbon (SN2) | Inversion of configuration |

| Acid-Catalyzed | Protic Acid (e.g., H₃O⁺, HX) | More substituted carbon (SN1-like) | Trans-diol/halohydrin |

Role of Tributyl Phenylethenyl Tin in Materials Science Research

Polymer Chemistry Applications

In the realm of polymer chemistry, the influence of organotin compounds is well-established, particularly concerning the stabilization of polymers. While Tributyl(phenylethenyl)tin (B1149775) itself is a reagent in various synthetic reactions, its structural class—organotins—has a significant history and ongoing relevance in polymer stabilization.

The use of organotin compounds as stabilizers for polymeric materials, most notably for poly(vinyl chloride) (PVC), dates back to the 1940s. mdpi.com PVC is inherently susceptible to thermal degradation at its processing temperatures, leading to the elimination of hydrogen chloride (HCl) and the formation of conjugated double bonds that cause discoloration (from yellow to black) and embrittlement. scispace.comiyte.edu.tr

Organotin stabilizers effectively counteract this degradation through several mechanisms:

HCl Scavenging: They react with and neutralize the HCl released during PVC degradation, preventing it from catalyzing further decomposition. iyte.edu.tr

Substitution of Labile Sites: Organotin mercaptides can substitute the reactive allylic chlorine atoms in the PVC chain with more stable groups, such as mercaptide groups, which are not easily eliminated. iyte.edu.tr

Peroxide Decomposition: Certain organotin stabilizers can decompose hydroperoxides, which can form during thermo-oxidative degradation, thus providing an antioxidant effect. iyte.edu.tr

This stabilizing action allows for the processing of PVC at high temperatures and imparts desirable properties to the final product, such as a high degree of transparency and excellent weathering stability. iyte.edu.trspecialchem.com For this reason, organotin stabilizers are crucial in the manufacturing of rigid PVC products, including transparent foils for packaging, pipes (B44673) for drinking water, window profiles, and siding. scispace.comspecialchem.com

Different types of organotin stabilizers are used, distinguished by their alkyl groups (e.g., methyl, butyl, octyl) and the anionic ligands attached to the tin atom. iyte.edu.tr For instance, n-octyltin stabilizers are approved in some jurisdictions for food contact applications, while n-butyltins are widely used for construction materials like pipes and window profiles. iyte.edu.tr The choice of stabilizer depends on the specific processing requirements and the desired properties of the end product.

| Stabilizer Type (Alkyl Group) | Common Ligands | Key Applications | Primary Function |

|---|---|---|---|

| Methyltin | Mercaptides | Rigid PVC films, sheets, bottles | High thermal stability, good transparency |

| Butyltin | Mercaptides, Carboxylates (e.g., maleates) | Pipes, window profiles, siding, calendering sheets | Excellent cost-performance ratio, good processability iyte.edu.trspecialchem.com |

| Octyltin | Mercaptides (e.g., thioglycollates) | Food packaging films, potable water pipes (where approved) scispace.comiyte.edu.tr | Low toxicity, high transparency iyte.edu.tr |

Nanomaterials Synthesis

The application of organotin compounds extends into the advanced field of nanomaterials. The inherent reactivity of these compounds can be harnessed to fabricate nanoscale structures with tailored properties for electronic or optical applications.

The utility of organotin compounds like this compound in nanomaterials synthesis stems from their ability to act as precursors or building blocks. Research indicates that the controlled decomposition or reaction of organometallic compounds is a viable route to producing metallic or metal oxide nanoparticles. For instance, the phenylethynyl group's electronic characteristics can influence reaction pathways, making such compounds valuable in targeted syntheses.

While specific research detailing the use of this compound for creating nanoparticles is emerging, the general principle is established within organotin chemistry. The compound can serve as a source for tin in the synthesis of tin-based nanomaterials, such as tin oxide (SnO₂) nanocrystals. americanelements.com The organic ligands (butyl and phenylethenyl groups) play a crucial role in controlling the nucleation and growth of the nanoparticles, influencing their final size, shape, and surface chemistry. This control is essential for tuning the material's properties for specific applications, such as in sensors or catalysts.

Thin Film Deposition Studies (General Organotin Context)

In the fabrication of microelectronic devices and advanced optical components, the deposition of high-quality thin films is a critical step. Organotin compounds have been identified as valuable precursors for depositing tin-containing films, particularly tin oxide (SnO₂), onto various substrates. researchgate.netgoogle.com

These compounds are suitable for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD), where the precursor must be volatile and decompose cleanly at a specific temperature. wipo.intsmolecule.com Recent patents and research highlight the development of specific organotin compounds designed as precursors for depositing high-purity tin oxide films, which are essential for applications like extreme ultraviolet (EUV) lithography in microelectronic manufacturing. google.comgoogle.com

The spray pyrolysis technique has also been successfully employed, where a solution containing an organotin compound is sprayed onto a heated substrate. researchgate.net The precursor then reacts to form the desired chemical compound on the surface. For example, the spray pyrolysis of tetra-n-butyltin and di-n-butyltin diacetate has been used to create highly oriented SnO₂ thin films on glass substrates. researchgate.net The nature of the organic groups attached to the tin atom was found to influence the preferred crystallographic orientation of the resulting film, demonstrating the versatility of organotin precursors in controlling material properties at the macro level. researchgate.net

| Organotin Precursor | Deposition Technique | Resulting Film | Key Finding/Application |

|---|---|---|---|

| Tetra-n-butyltin | Spray Pyrolysis | SnO₂ | Leads to mdpi.com-oriented films researchgate.net |

| Di-n-butyltin diacetate | Spray Pyrolysis | SnO₂ | Leads to-oriented films researchgate.net |

| Tris(dimethylamido)isopropyl tin | Vapor Deposition (e.g., ALD/CVD) | High-purity SnO₂ | Useful for EUV lithography in microelectronics google.comgoogle.com |

| Heptacoordinated Organotin(IV) Complexes | High Vacuum Thermal Evaporation | Organotin Complex Film | Studied for optoelectronic device applications |

Analytical and Spectroscopic Methodologies for Characterization and Mechanistic Elucidation

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is used to determine the molecular weight of Tributyl(phenylethenyl)tin (B1149775) and to confirm its elemental composition through its distinct isotopic pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly useful for analyzing larger, non-volatile derivatives synthesized from this compound, such as functionalized porphyrins or polymers. researchgate.netmdpi.comresearchgate.net It allows for the determination of the molecular weights of these larger structures with high accuracy. belspo.be

Table 2: Major Natural Isotopes of Tin and Their Contribution to Mass Spectrometry Patterns

| Isotope | Natural Abundance (%) | Relative Mass (amu) |

| ¹¹⁶Sn | 14.54 | 115.902 |

| ¹¹⁷Sn | 7.68 | 116.903 |

| ¹¹⁸Sn | 24.22 | 117.902 |

| ¹¹⁹Sn | 8.59 | 118.903 |

| ¹²⁰Sn | 32.58 | 119.902 |

| ¹²²Sn | 4.63 | 121.904 |

| ¹²⁴Sn | 5.79 | 123.905 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net This method is based on the principle that molecules absorb light at specific wavelengths depending on their electronic structure (Beer-Lambert Law). anl.gov this compound contains a phenylethenyl group, which is a chromophore that absorbs light in the UV region due to its π-conjugated system.

During a chemical reaction, such as a Stille coupling where the phenylethenyl group is transferred to another molecule, the electronic environment and the extent of the conjugated system change. This alteration leads to a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity. By monitoring the absorbance at a wavelength specific to the reactant or the product, one can track the concentration changes over time. anl.gov This data is invaluable for determining reaction rates, studying reaction kinetics, and optimizing process parameters. researchgate.net For example, the photooxidation of a related compound, tributyl(phenylethynyl)tin (B1330930), has been analyzed using UV-Vis spectroscopy to follow the reaction's progress. mpg.de

X-ray Crystallography for Solid-State Structure Determination (e.g., for related BODIPY Derivatives)

While this compound is a liquid at room temperature, X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of its solid-state derivatives. sigmaaldrich.com This technique is particularly important for characterizing complex molecules synthesized using this compound as a reagent, such as functionalized BODIPY (boron-dipyrromethene) dyes. researchgate.netacs.org

In these applications, this compound is used in Stille coupling reactions to introduce the phenylethenyl moiety onto a BODIPY core. acs.org Single-crystal X-ray diffraction analysis of the resulting product provides unequivocal proof of its structure. The analysis yields precise data on bond lengths, bond angles, and torsion angles. acs.org This information is critical for understanding structure-property relationships, as subtle changes in molecular geometry, such as the planarity of the BODIPY core or the orientation of substituents, can significantly impact the material's photophysical properties (e.g., absorption and emission wavelengths). researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon and hydrogen) in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₂₀H₃₄Sn. sigmaaldrich.com A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is a standard method for verifying the identity of a newly synthesized batch of this compound before its use in further applications. uni-konstanz.de

Table 3: Theoretical Elemental Composition of this compound (C₂₀H₃₄Sn)

| Element | Symbol | Atomic Mass (amu) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 61.09 |

| Hydrogen | H | 1.008 | 8.71 |

| Tin | Sn | 118.710 | 30.20 |

Chromatographic Techniques for Purification and Purity Assessment

The purification and subsequent assessment of purity of this compound rely on various chromatographic methodologies. These techniques are essential for separating the target compound from unreacted starting materials, catalysts, and byproducts generated during synthesis. The choice of method depends on the scale of the purification and the level of purity required. Common techniques include column chromatography for preparative scale purification, and gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) for purity analysis and reaction monitoring.

Column Chromatography

Column chromatography is a principal method for the purification of this compound on a laboratory scale. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.

Research Findings:

For organotin compounds, including tributyltin derivatives, silica (B1680970) gel is a commonly employed stationary phase. The polarity of the mobile phase is optimized to achieve effective separation. In the synthesis of related alkynylstannanes, purification is often accomplished using flash chromatography with deactivated silica gel. thieme-connect.de The deactivation of silica, for instance with water, is a strategy to prevent the decomposition of sensitive compounds on the acidic silica surface. thieme-connect.de For many organotin compounds, non-polar solvents are used as the eluent. For example, crude products of similar syntheses are often purified using column chromatography with silica gel and hexane (B92381) as the eluent.

The polarity difference between the desired organotin product and tin byproducts facilitates their separation by flash column chromatography. ethz.ch While specific protocols for this compound are not extensively detailed in the literature, the general procedures for other tributyltin compounds are applicable. The use of a chromatography column is considered a standard purification step for this class of compounds. sigmaaldrich.com

Table 1: Typical Column Chromatography Parameters for Purification of Tributyltin Compounds

| Parameter | Description | Source |

| Stationary Phase | Silica Gel | thieme-connect.de |

| Mobile Phase (Eluent) | Hexane | |

| Diethyl ether/hexane mixture | thieme-connect.de | |

| Technique | Flash Chromatography | thieme-connect.deethz.ch |

| Pre-treatment | Deactivated silica (e.g., with water) | thieme-connect.de |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. niom.no For organotin compounds, GC-MS is a primary method for speciation and purity assessment. ivl.seacademie-sciences.fr

Research Findings:

The analysis of organotin compounds by GC-MS can be challenging due to their low volatility and potential for thermal degradation in the GC injector and column. To overcome this, a derivatization step is often employed to convert the ionic organotin species into more volatile and thermally stable derivatives. ivl.seacademie-sciences.fr Alkylation using Grignard reagents or ethylation using sodium tetraethylborate are common derivatization methods. ivl.se

However, methods for the direct analysis of underivatized organotin compounds by GC-MS/MS have also been developed. These methods rely on careful optimization of the chromatographic conditions, such as the injection mode and temperature programming, to prevent on-column degradation. The mass spectrometer, typically operated in electron ionization (EI) mode, provides fragmentation patterns that are characteristic of the specific organotin compound, allowing for its unambiguous identification. For quantitative analysis, isotopically labeled internal standards are often used to ensure accuracy. ivl.se

Analysis of tributyl(phenylethynyl)tin, a closely related compound, has been performed using GC-MS, indicating the suitability of this technique for compounds in this class. mpg.de

Table 2: General GC-MS Parameters for Organotin Analysis

| Parameter | Description | Source |

| Separation Column | 5% Phenyl Methyl Siloxane stationary phase | oceanbestpractices.org |

| Carrier Gas | Helium | oceanbestpractices.orgdtic.mil |

| Injection Mode | Splitless or On-column | oceanbestpractices.org |

| Derivatization (optional) | Alkylation with Grignard reagents (e.g., n-C₅H₁₁MgBr) or ethylation with NaBEt₄. | ivl.seacademie-sciences.fr |

| Detector | Mass Spectrometer (MS), often in Electron Ionization (EI) mode. | |

| Oven Program | Temperature programming, e.g., from 100°C to 150°C at 10°C/min. | dtic.mil |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample.

Research Findings:

TLC is widely used in the analysis of tributyltin compounds. inchem.org The separation is performed on a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. dtic.miljabonline.in The sample is spotted onto the plate, which is then developed in a sealed chamber with a suitable solvent system (mobile phase).

For butyltin compounds, a common mobile phase is a mixture of hexane and acetic acid. dtic.miljabonline.in After development, the separated spots are visualized. Since organotin compounds are often not colored, a visualization agent is required. Iodine vapor is a common method for visualizing these compounds. jabonline.in Another method involves spraying the plate with a chromogenic agent, such as a solution of xylenol orange and saturated bromine water in ethanol, which reacts with the organotin compounds to produce colored spots. google.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds. jabonline.in

Table 3: Typical Thin-Layer Chromatography (TLC) System for Tributyltin Compounds

| Parameter | Description | Source |

| Stationary Phase | Silica gel plates (e.g., Whatman LK5D) | dtic.mil |

| Mobile Phase | Hexane/acetic acid (e.g., 9:1 v/v) | dtic.mil |

| n-hexane/acetone/glacial acetic acid (e.g., 65:35:2 v/v/v) | google.com | |

| Visualization | Iodine vapor | jabonline.in |

| Xylenol orange and saturated bromine water in ethanol | google.com |

Computational and Theoretical Approaches to Tributyl Phenylethenyl Tin Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of tributyl(phenylethenyl)tin (B1149775). These methods allow for the estimation of molecular geometry and the stability of reaction intermediates and transition states. cyberleninka.ru

DFT studies suggest that the electron-withdrawing nature of the phenylethynyl group plays a significant role in the compound's reactivity. This characteristic is believed to stabilize the transition state during crucial steps of catalytic reactions, such as the oxidative addition in palladium-catalyzed couplings. Calculations of the distribution of charges in related molecules show that the electron cloud is dense around reactive centers, which helps in predicting the sites for electrophilic attack. cyberleninka.ru The insights gained from these calculations are vital for understanding and predicting the outcomes of reactions involving this compound.

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing a lens through which to view complex reaction pathways. nih.gov For this compound, MD simulations can be used to predict how the steric and electronic properties of substituents influence catalytic activity.

Reactive molecular dynamics, using force fields like ReaxFF, has the potential to map out the intricate chemical reactions that occur between multiple species, especially at high temperatures. nih.gov While specific MD studies on this compound are not extensively detailed in the provided results, the methodology is established for its utility in obtaining in-depth information on chemical reactions involving complex molecules and polymers. nih.gov Such simulations can help in understanding the degradation pathways or the polymerization mechanisms involving this organotin compound.

Modeling of Spectroscopic Signatures

While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for characterizing this compound and its derivatives, computational modeling provides a way to predict and interpret these spectra. mdpi.com Theoretical calculations can help assign signals in ¹H and ¹³C NMR spectra to specific protons and carbons, particularly the characteristic peaks of the ethynyl (B1212043) and aromatic groups.

Furthermore, computational chemists can model properties like bandgap modulation, which is crucial for applications in optoelectronic devices. Although detailed theoretical studies modeling the complete spectroscopic profile of this compound are not widely published, the computational frameworks exist. For instance, DFT calculations have been used to predict the HOMO and LUMO energy levels of related organic semiconductors, which correlate with their optical absorption properties. acs.org

Theoretical Studies of Catalytic Mechanisms (e.g., Palladium-Catalyzed Transmetalation)

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Stille reaction where this compound is a key reagent, has been a major focus of theoretical studies. unive.it The transmetalation step, where the phenylethenyl group is transferred from the tin atom to the palladium center, is a critical part of the catalytic cycle. unive.itresearchgate.net

Kinetic and spectroscopic studies, supported by theoretical calculations, have revealed that this process can proceed through different pathways. unive.itresearchgate.net Two proposed mechanisms by Espinet and others are the "S E 2 cyclic" and "S E 2 open" pathways. researchgate.net The operative pathway can depend on factors like the concentration of the organostannane reagent. researchgate.net

Associative/Cyclic Pathway: Involves a four-centered transition state where the tin atom coordinates to the palladium complex, facilitating the transfer of the organic group. researchgate.net

Dissociative/Open Pathway: This route involves the formation of a highly reactive, solvent-coordinated palladium intermediate, which is particularly relevant when the cyclic mechanism is disfavored. researchgate.net

DFT studies have further clarified the role of the ligands on the palladium catalyst. Strong σ-donor ligands, for example, can lower the activation barriers for the Pd(0)/Pd(II) redox cycles, thereby facilitating the reaction. The electronic properties of the this compound itself, specifically the electron-withdrawing nature of the phenylethynyl group, contribute to stabilizing the transition state during the oxidative addition phase.

Table 1: Theoretical Insights into the Palladium-Catalyzed Transmetalation of this compound

| Mechanistic Aspect | Theoretical Finding | Implication | Source |

|---|---|---|---|

| Transition State | The phenylethynyl group stabilizes the transition state during oxidative addition. | Enhances reactivity in cross-coupling reactions. | |

| Reaction Pathways | Transmetalation can occur via "S E 2 cyclic" or "S E 2 open" mechanisms. | The reaction conditions can be tuned to favor a specific, more efficient pathway. | researchgate.net |

| Ligand Effects | Strong σ-donor ligands on the palladium catalyst lower activation barriers. | Catalyst and ligand selection are critical for optimizing reaction efficiency. | |

| Intermediate Formation | A five-coordinate intermediate complex involving the organostannane has been proposed. | Provides a detailed picture of the step-by-step molecular interactions. | researchgate.net |

Understanding Intermolecular Interactions in Material Applications

This compound is a valuable building block for synthesizing π-conjugated polymers and other materials for optoelectronics. Computational studies are essential for understanding the intermolecular interactions that govern the properties of these materials in the solid state.

For example, in materials derived from similar organotin precursors, computational analysis has been used to quantify intermolecular forces like π–π stacking and hydrogen bonding. acs.org In one study of a large conjugated molecule, analysis revealed an intermolecular interaction energy of -4.1 kcal/mol between quinolyl groups, confirming the presence of weak hydrogen bonding that, along with π–π interactions, guides the crystal packing. acs.org DFT calculations are also employed to predict how side-chain orientations on polymer backbones influence intermolecular interactions and, consequently, material properties like solubility and charge transport mobility. acs.org These theoretical insights are crucial for the rational design of new functional materials with desired electronic and physical properties.

Emerging Research Areas and Future Perspectives

Development of More Sustainable Synthetic Routes

The synthesis and application of organotin compounds, including tributyl(phenylethenyl)tin (B1149775), are increasingly scrutinized through the lens of sustainability. Modern chemical research is actively seeking to develop methodologies that are not only efficient but also environmentally benign.

Green Chemistry Principles in Vinylstannane Synthesis

The application of green chemistry principles to the synthesis of vinylstannanes like this compound is a critical area of ongoing research. yale.edusigmaaldrich.comrroij.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Key principles relevant to vinylstannane synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edusigmaaldrich.comacs.org

Traditional syntheses of vinylstannanes often involve stoichiometric use of organotin hydrides or other reagents, which can lead to significant waste. msu.edu Emerging "green" approaches focus on catalytic methods that minimize the use of tin reagents. For instance, developing catalytic cycles where the tin reagent is regenerated in situ can dramatically reduce the amount of tin required, thereby preventing waste. msu.eduacs.org

Another key aspect is the choice of solvents and reagents. Green chemistry encourages the use of safer solvents, moving away from volatile and toxic organic solvents whenever possible. rroij.com Research into conducting vinylstannane synthesis in alternative media, such as ionic liquids or even water, is an active area of exploration. researchgate.net Furthermore, designing synthetic routes that avoid unnecessary derivatization steps, such as the use of protecting groups, can reduce reagent consumption and waste generation. sigmaaldrich.comacs.org The ultimate goal is to develop synthetic pathways to this compound and other vinylstannanes that are not only high-yielding but also have a minimal environmental footprint.

Minimization of Organotin Waste

A significant drawback of using organotin reagents like this compound in stoichiometric amounts for reactions such as the Stille coupling is the generation of toxic and difficult-to-remove organotin byproducts. msu.edu The environmental persistence and toxicity of organotin compounds are well-documented, making waste minimization a paramount concern. chromatographyonline.comchiron.noresearchgate.netpjoes.com

Several innovative strategies are being developed to address this challenge:

Polymer-Supported Organotin Reagents: Another strategy involves immobilizing the organotin reagent on a solid support, such as a polymer. researchgate.net This allows for the easy separation of the tin-containing byproducts from the desired organic product by simple filtration. researchgate.net The polymer-supported tin waste can then potentially be recycled, further minimizing environmental impact. researchgate.net

Fluorinated Organotins: The use of organotin fluorides has been shown to be advantageous. msu.eduacs.org These compounds are often more crystalline and less soluble, facilitating their removal from the reaction mixture. msu.edu Furthermore, fluoride (B91410) ions can activate the organotin reagent, potentially leading to faster reaction rates. mychemblog.comharvard.edu

These emerging methodologies highlight a shift towards more sustainable practices in organotin chemistry, aiming to retain the synthetic utility of compounds like this compound while mitigating their environmental impact.

Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are heavily dependent on the catalytic system employed. Continuous innovation in this area is crucial for expanding the synthetic utility of this reagent.

Novel Ligand Design for Palladium and Nickel Catalysis

The choice of ligand is critical in modulating the reactivity and selectivity of palladium and nickel catalysts used in Stille coupling reactions. numberanalytics.com Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comresearchgate.net

Recent research in ligand design has focused on several key areas:

Bulky and Electron-Rich Phosphines: The use of sterically hindered and electron-rich phosphine (B1218219) ligands is known to accelerate Stille couplings. mychemblog.comharvard.edu These ligands promote the formation of the active monoligated palladium(0) species and can enhance the rate of oxidative addition. nih.gov Examples of such ligands that have shown promise include tri(tert-butyl)phosphine and various biaryl phosphines. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. numberanalytics.commdpi.com They are strong sigma-donors and form very stable complexes with palladium and nickel. mdpi.com In some cases, NHC-ligated catalysts have demonstrated superior performance compared to their phosphine-based counterparts, especially in challenging coupling reactions. researchgate.net

Ligands for Nickel Catalysis: While palladium has been the traditional catalyst for Stille reactions, there is growing interest in using more earth-abundant and less expensive nickel catalysts. researchgate.netnih.gov The development of ligands specifically tailored for nickel-catalyzed Stille couplings is an active area of research. researchgate.netnih.gov These ligands must be able to stabilize the nickel catalyst and facilitate the elementary steps of the catalytic cycle, which can differ from those in palladium catalysis. nih.gov

The table below summarizes some classes of ligands and their impact on Stille coupling reactions.

| Ligand Class | Key Features | Impact on Catalysis |

| Bulky, Electron-Rich Phosphines | High steric bulk, strong electron-donating ability. | Accelerate reductive elimination, stabilize monoligated Pd(0) species. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust metal complexes. | High thermal stability, effective for challenging substrates. numberanalytics.commdpi.com |

| Arsine Ligands | Can be tailored for specific electronic and steric properties. | Have shown high performance in certain Heck and Stille reactions. conicet.gov.ar |

| "Bulky-yet-Flexible" Ligands | Can adapt their steric profile during the catalytic cycle. | Beneficial for both palladium and nickel catalysis. mdpi.com |

Strategies for Overcoming Steric Hindrance Limitations in Coupling Reactions

Steric hindrance can pose a significant challenge in cross-coupling reactions, leading to low yields and slow reaction rates. numberanalytics.com This is particularly relevant when using bulky reagents like this compound or when coupling sterically demanding substrates.

Several strategies have been developed to overcome these limitations:

Use of Bulky Ligands: Counterintuitively, the use of bulky ligands can sometimes alleviate steric hindrance issues. numberanalytics.com These ligands can create a more open coordination sphere around the metal center, which can facilitate the approach of sterically hindered substrates. numberanalytics.com

Additives: Certain additives can accelerate the rate-limiting transmetalation step, which is often hindered by steric factors. Copper(I) salts, for example, are known to significantly accelerate Stille couplings, although the exact mechanism is still a subject of debate. researchgate.net Fluoride ions can also be used as additives to form hypervalent tin species that are more reactive towards transmetalation. mychemblog.comharvard.edu

High-Temperature and Microwave-Assisted Synthesis: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered couplings. Microwave irradiation has become a popular technique for this purpose, as it can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. harvard.edu

Ligand-Free Catalysis: In some cases, ligand-free catalytic systems have been shown to be effective for Stille coupling reactions. rsc.org These systems often involve the use of palladium nanoparticles, which may have different reactivity profiles compared to molecular catalysts and can sometimes accommodate sterically demanding substrates more effectively. rsc.org

Expansion of Synthetic Utility

The synthetic utility of this compound continues to expand beyond its traditional role in Stille coupling reactions. Researchers are constantly exploring new applications for this versatile reagent in the construction of complex organic molecules.

This compound is a valuable building block in organic synthesis, primarily due to the versatility of the vinylstannane moiety. rsc.org It can participate in a variety of transformations, allowing for the introduction of the phenylethenyl group into a wide range of molecular scaffolds.

The primary application of this compound is in palladium-catalyzed Stille cross-coupling reactions. wikipedia.org In these reactions, it serves as the organotin component, coupling with various organic electrophiles such as aryl halides, vinyl halides, and triflates to form new carbon-carbon bonds. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including natural products and materials. tandfonline.com

Beyond the Stille reaction, this compound can be used in homocoupling reactions, where two molecules of the vinylstannane are coupled together in the presence of a palladium catalyst to form 1,4-diphenyl-1,3-butadiene. sigmaaldrich.com It is also employed in the synthesis of enynals, which are precursors to substituted benzene (B151609) derivatives. sigmaaldrich.com

A notable application is in the synthesis of β-alkynylcorroles. sigmaaldrich.comsmolecule.com Corroles are complex macrocyclic molecules with potential applications in catalysis and medicine, and the introduction of the phenylethenyl group via this compound allows for further functionalization and tuning of their properties. smolecule.com The vinylstannane moiety can also be transformed into other functional groups. For instance, it can undergo iododestannylation to yield the corresponding vinyl iodide, or be transmetalated to a vinyllithium (B1195746) species, which can then react with various electrophiles. rsc.orgtandfonline.com

The table below highlights some of the key synthetic applications of this compound.

| Reaction Type | Coupling Partner/Reagent | Product Type |

| Stille Coupling | Aryl/Vinyl Halides or Triflates | Substituted Styrenes, Dienes |

| Homocoupling | Self | 1,4-Diphenyl-1,3-butadiene |

| Synthesis of Enynals | Various | Substituted Benzene Derivatives |

| Synthesis of β-Alkynylcorroles | Corrole (B1231805) Precursors | Functionalized Corroles |

| Iododestannylation | Iodine | (E)-1-Iodo-2-phenylethene |

Advanced Materials Applications

The synthesis of novel organic semiconductors for optoelectronic applications is a primary driver of research involving this compound. Its utility in constructing π-conjugated polymers makes it a valuable reagent for developing materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nih.govarxiv.org

Through Stille cross-coupling polymerization, this compound can be copolymerized with various aromatic dihalides to produce polymers with tailored bandgaps and electronic properties. The inclusion of the phenylethenyl unit can enhance π-stacking and improve charge mobility within the material. Research has noted that tin-alkynyl bonds, closely related to the phenylethenyl structure, are explored in photovoltaic cells to enhance charge transport. Furthermore, related organotin monomers like 5,5'-Bis(tributylstannyl)-2,2'-bithiophene are critical for synthesizing low-bandgap polymers that improve solar cell efficiency by facilitating better charge separation and transport. arxiv.org The development of these materials is crucial for creating next-generation flexible electronics, transparent displays, and efficient solar cells.

A key aspect of developing new optoelectronic materials is understanding and optimizing charge transport. The performance of devices like OFETs is directly dependent on the efficiency with which charge carriers (electrons and holes) move through the semiconducting layer. nih.gov this compound is a precursor to conjugated polymers where the exploration of charge transport is a critical research objective.